
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide, also known as AH7614, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. It has been studied as a potential treatment for various diseases such as arthritis, cancer, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which in turn reduces the production of prostaglandins. This compound has also been found to possess antioxidant properties, which may contribute to its therapeutic effects. In addition, N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been found to be well-tolerated by animals in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound with a high yield and purity, making it easy to obtain and work with. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research on N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study its potential applications in the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide in humans. Overall, the research on N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-amino-4-methylphenol in the presence of a base such as triethylamine. The reaction proceeds through an intermediate sulfonylurea, which is then hydrolyzed to form the final product. The yield of the synthesis method is generally high, and the purity of the compound can be easily achieved through recrystallization.
Propiedades
Fórmula molecular |
C14H15NO3S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-7-8-13(16)12(9-10)15-19(17,18)14-6-4-3-5-11(14)2/h3-9,15-16H,1-2H3 |
Clave InChI |
TUCMHJHBHMWLNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=CC=C2C |
SMILES canónico |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
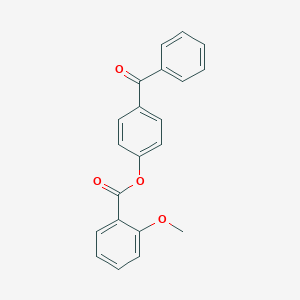
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)

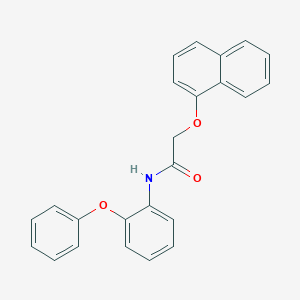

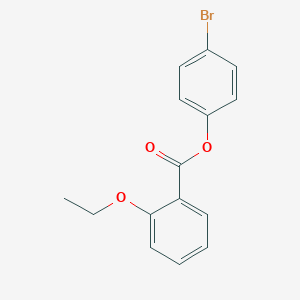
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
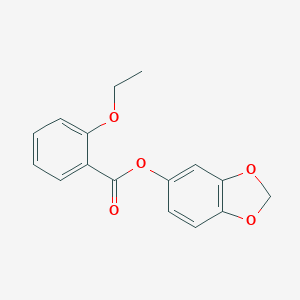

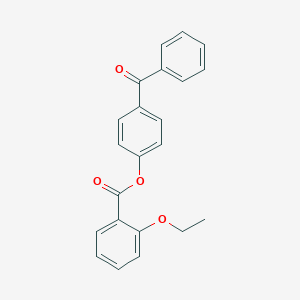
![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)